1-(3-Aminoazetidin-1-yl)prop-2-en-1-one
Description
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one (CAS: 1466131-12-3) is a chalcone derivative characterized by a prop-2-en-1-one backbone substituted with a 3-aminoazetidine group. Azetidine, a four-membered saturated nitrogen heterocycle, confers unique steric and electronic properties due to its ring strain and amine functionality. The molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol . It is typically stored under inert atmospheres at temperatures below -20°C to ensure stability . Its trifluoromethanesulfonic acid salt (CAS: 2060047-56-3) is also commercially available, highlighting its versatility in synthetic applications .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-(3-aminoazetidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C6H10N2O/c1-2-6(9)8-3-5(7)4-8/h2,5H,1,3-4,7H2 |
InChI Key |
WMGQVOCEBHYRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one typically involves the reaction of azetidine derivatives with propenone derivatives under controlled conditions. One common method includes the use of azetidine-3-amine and propenone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated azetidine derivatives.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The azetidine ring and enone moiety can interact with enzymes and receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone derivatives (1,3-diphenylprop-2-en-1-one analogs) are widely studied for their biological and material science applications. Below, 1-(3-aminoazetidin-1-yl)prop-2-en-1-one is compared with other prop-2-en-1-one derivatives based on structural features, synthesis, physicochemical properties, and biological activities.
Structural Variations and Substituent Effects
Table 1: Structural Comparison of Prop-2-en-1-one Derivatives
Key Observations :
- Azetidine vs. Aromatic Substituents: The 3-aminoazetidine group in the target compound introduces a compact, electron-rich nitrogenous ring, contrasting with bulky aromatic substituents (e.g., fluorenyl in or polyether-phenyl in ). This likely enhances solubility in polar solvents compared to highly lipophilic analogs.
- Electron-Donating vs. In contrast, nitro () or chloro () substituents are electron-withdrawing, altering reactivity in Michael addition or cyclization reactions.
Physicochemical and Electronic Properties
Table 2: Quantum Chemical Descriptors of Selected Compounds
Analysis :
- The aminoazetidine group likely reduces the LUMO energy of the target compound compared to methoxy or hydroxyl-substituted analogs, increasing its susceptibility to nucleophilic attack .
- Hydrogen-bonding capacity varies significantly: hydroxylated derivatives () form extensive intermolecular bonds, whereas the aminoazetidine group may participate in intramolecular H-bonding, affecting crystallization behavior .
Biological Activity
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features an azetidine ring, an amino group, and an α,β-unsaturated carbonyl moiety, which may contribute to various pharmacological effects. This article aims to delve into the biological activity of this compound, including its pharmacological profiles, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one is C₇H₁₁F₃N₂O₄S, with a molecular weight of approximately 242.20 g/mol. The presence of trifluoromethanesulfonic acid enhances its reactivity and stability in various chemical reactions. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Azetidine Ring | A saturated heterocyclic structure contributing to biological activity. |
| Amino Group | Enhances reactivity and potential interactions with biological targets. |
| α,β-unsaturated Carbonyl | Imparts unique reactivity patterns important for pharmacological activity. |
Antifungal Properties
Research indicates that 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one exhibits moderate antifungal activity. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting potential applications in treating fungal infections.
Anti-inflammatory Effects
The compound also shows promising anti-inflammatory properties. Experimental models indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation levels in biological systems. This suggests potential therapeutic applications in inflammatory diseases.
The mechanism by which 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammation and fungal metabolism. Further studies are needed to clarify these interactions and confirm the pathways involved.
Synthesis Methods
The synthesis of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one typically involves several key steps:
- Formation of the Azetidine Derivative : The initial step involves synthesizing an appropriate azetidine derivative through reactions involving readily available precursors.
- Reaction with Enone : The azetidine derivative is then reacted with an enone to form the desired product.
- Acid Treatment : Treatment with trifluoromethanesulfonic acid enhances the reactivity and stability of the compound.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one:
Study 1: Antifungal Activity
In a study examining a series of aminoazetidine derivatives, compounds similar to 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one were tested against Candida species. Results indicated that modifications in the azetidine structure could enhance antifungal efficacy .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of azetidine derivatives, where compounds were assessed for their ability to inhibit TNF-alpha production in macrophages. The findings suggested that structural variations significantly impacted anti-inflammatory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
